molecular formula C6H12N2 B14559508 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole CAS No. 61764-87-2

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole

Cat. No.: B14559508
CAS No.: 61764-87-2
M. Wt: 112.17 g/mol
InChI Key: VBAQHRRODCXYPB-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and benzil under microwave-assisted conditions to produce 2,4,5-trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of biodegradable lactic acid as a catalyst at elevated temperatures (160°C) has been demonstrated to be an environmentally friendly method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents replace the existing ones on the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, imidazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation . The compound’s structure allows it to bind to these enzymes, blocking their activity and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethyl-1H-imidazole
  • 1,4,5-Trimethyl-1H-imidazole
  • 2,4,5-Trimethyl-4,5-dihydro-1H-imidazole-4,5-diol

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in various applications .

Properties

CAS No.

61764-87-2

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C6H12N2/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3,(H,7,8)

InChI Key

VBAQHRRODCXYPB-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(N1)C)C

Origin of Product

United States

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